molecular formula C8H14O B1365124 2,2-Dimethylhex-5-enal CAS No. 52278-99-6

2,2-Dimethylhex-5-enal

Cat. No.: B1365124
CAS No.: 52278-99-6
M. Wt: 126.2 g/mol
InChI Key: KGRGYLRBOKDMAX-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-enal is an organic compound with the molecular formula C8H14O It is an aldehyde characterized by the presence of a double bond and two methyl groups attached to the hexane chain

Scientific Research Applications

2,2-Dimethylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2-dimethylhexanal with an appropriate aldehyde or ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as transition metal complexes may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed:

    Oxidation: 2,2-Dimethylhex-5-enoic acid

    Reduction: 2,2-Dimethylhex-5-enol

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism by which 2,2-Dimethylhex-5-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is reduced to an alcohol by the addition of hydrogen atoms. The compound’s reactivity is influenced by the presence of the double bond and the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

2,2-Dimethylhex-5-enal can be compared with other similar compounds such as:

    2,2-Dimethylhex-5-enoic acid: The carboxylic acid derivative of this compound.

    2,2-Dimethylhex-5-enol: The alcohol derivative formed by the reduction of this compound.

    2,2-Dimethylhexanal: The saturated aldehyde without the double bond.

Uniqueness: The presence of both the double bond and the two methyl groups in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethylhex-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGYLRBOKDMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438100
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52278-99-6
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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